3-n-Pentoxythiophenol
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Overview
Description
3-n-Pentoxythiophenol: is an organic compound that belongs to the class of thiophenols Thiophenols are characterized by the presence of a thiol group (-SH) attached to a thiophene ring The compound this compound specifically has a pentoxy group (-O-C5H11) attached to the third position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Pentoxythiophenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromothiophenol with pentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-n-Pentoxythiophenol can undergo oxidation reactions to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the thiophene ring is substituted by various electrophiles. For example, nitration can be achieved using nitric acid in the presence of sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiol derivatives.
Substitution: Nitrothiophenols, halothiophenols.
Scientific Research Applications
Chemistry: 3-n-Pentoxythiophenol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, thiophenol derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the thiol group is crucial for binding to active sites of enzymes.
Medicine: Thiophenol compounds, including this compound, are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 3-n-Pentoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt essential biological processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Thiophenol: The parent compound with a simpler structure, lacking the pentoxy group.
4-n-Pentoxythiophenol: A positional isomer with the pentoxy group attached to the fourth position of the thiophene ring.
3-n-Butoxythiophenol: A similar compound with a butoxy group instead of a pentoxy group.
Uniqueness: 3-n-Pentoxythiophenol is unique due to the presence of the pentoxy group at the third position of the thiophene ring This structural feature imparts distinct chemical properties and reactivity compared to other thiophenol derivatives
Properties
IUPAC Name |
3-pentoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-4-8-12-10-6-5-7-11(13)9-10/h5-7,9,13H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBWHAYRQAXZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC=C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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